Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air.
But-2-enal is a natural product found in Patrinia villosa with data available.
C4H6O
CH3CH=CHCHO
Crotonaldehyde
CAS No.: 4170-30-3
Cat. No.: VC21137072
Molecular Formula: C4H6O
C4H6O
CH3CH=CHCHO
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4170-30-3 |
|---|---|
| Molecular Formula | C4H6O C4H6O CH3CH=CHCHO |
| Molecular Weight | 70.09 g/mol |
| IUPAC Name | but-2-enal |
| Standard InChI | InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3 |
| Standard InChI Key | MLUCVPSAIODCQM-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C/C=O |
| Impurities | 2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |
| SMILES | CC=CC=O |
| Canonical SMILES | CC=CC=O |
| Boiling Point | 219 °F at 760 mmHg (EPA, 1998) 102.2 °C 104 °C 219 °F |
| Colorform | Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] |
| Flash Point | 55 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 13 °C c.c. 55 °F 45 °F |
| Melting Point | -105 °F (EPA, 1998) -69 °C -76.5 °C (trans), -69 °C (cis) -101 °F |
Introduction
Chemical and Physical Properties
Crotonaldehyde exists in both E (trans) and Z (cis) isomers, with the E-isomer being predominant in commercial products (typically >95%). It appears as a water-white to straw-colored liquid that turns pale yellow upon contact with air and has a characteristically pungent, suffocating odor .
Physical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| Appearance | Water-white to straw-colored liquid |
| Odor | Pungent, suffocating |
| Density | 0.853 g/mL at 20°C |
| Melting Point | -76°C |
| Boiling Point | 104°C |
| Vapor Pressure | 32 mm Hg at 20°C |
| Vapor Density | 2.41 (vs air) |
| Flash Point | 48°F |
| Water Solubility | 150 g/L at 20°C |
| LogP | 0.600 |
Table 1: Physical and chemical properties of crotonaldehyde
Chemical Reactivity
Crotonaldehyde exhibits diverse reactivity due to its multifunctional molecular structure. It contains both a carbon-carbon double bond and an aldehyde group, making it:
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A prochiral dienophile
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A Michael acceptor
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Reactive toward addition reactions
The compound can react violently with strong oxidizing reagents, and contact with strong acids or bases causes exothermic condensation reactions. Particularly violent reactions occur with 1,3-butadiene, and rapid polymerization happens with ethyl acetoacetate .
Production Methods
Traditional Production
The primary industrial production method for crotonaldehyde involves the aldol condensation of acetaldehyde, followed by dehydration:
2 CH₃CHO → CH₃CH=CHCHO + H₂O
This process traditionally employs sodium hydroxide solution and acetic acid as catalysts in series, which leads to significant environmental and equipment problems, including saline wastewater generation and corrosion issues .
Alternative Production Methods
An alternative process involves direct oxidation of 1,3-butadiene to crotonaldehyde using palladium catalysis .
Recent Innovations
Recent research has developed an improved catalytic process using Zr-β zeolite for the gas-solid reaction of acetaldehyde to crotonaldehyde. This catalyst demonstrates 94% selectivity and excellent stability, addressing many problems associated with traditional production methods .
The optimized technological process includes:
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Aldol condensation reaction and raw material recovery
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Crotonaldehyde concentration and refinement
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Impurity removal section
This process achieves 99.92 wt% crotonaldehyde purity with water content below 10 ppm, significantly exceeding industry standards (99.5% purity, 2000 ppm water) .
Uses and Applications
Crotonaldehyde serves as an important industrial chemical with diverse applications:
Primary Industrial Uses
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Production of sorbic acid (a widely used food preservative)
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Manufacture of crotonic acid (through oxidation)
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Production of 3-methoxybutanol
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Synthesis of n-butanol (though this application has largely been replaced by the oxo process)
Other Applications
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Precursor to trimethylcyclohexenone through crossed aldol condensation with diethyl ketone, which can be converted to trimethylhydroquinone (a vitamin E precursor)
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Warning agent in fuel gases for locating pipe leaks
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Component in the preparation of rubber accelerators
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Used in leather tanning processes
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Employed as an alcohol denaturant
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Used as a stabilizer for tetraethyl-lead
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Synthesis of butyraldehyde and various organic compounds
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Production of dyestuffs, sedatives, pesticides, and flavoring agents
Natural Occurrence and Environmental Presence
Natural Sources
Crotonaldehyde occurs naturally in:
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Emissions from the Chinese arbor vitae plant
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Volcanic gas emissions
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Biogenic emissions from pine forests (0.19 μg/m³) and deciduous forests (0.49 μg/m³)
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Remote high-altitude areas (e.g., Nepal; 0.24-3.32 μg/m³)
Anthropogenic Sources
Crotonaldehyde is present in:
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Mainstream cigarette smoke (as an abundant α,β-unsaturated aldehyde)
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Automobile exhaust
Toxicology and Health Effects
Acute Toxicity
Crotonaldehyde is a potent irritant even at parts-per-million levels, with the following characteristics:
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LD₅₀ in rats (oral): 174 mg/kg
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30-minute LC₅₀ for rats: as low as 600 ppm
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Strong lachrymatory (tear-inducing) effect
Chronic Toxicity
Studies in laboratory animals have demonstrated numerous effects of chronic exposure:
Gastrointestinal Effects
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Forestomach lesions in rats at doses ≥10 mg/kg bw per day
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Forestomach hyperplasia, inflammation, hyperkeratosis, and necrosis in mice at 40 mg/kg bw per day
Respiratory Effects
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Nasal inflammation in rats
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"Oppression" of respiratory receptor function
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Pulmonary hypoventilation at concentrations of 0.56 and 5.18 mg/m³
Hepatic Effects
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Liver enzyme alterations
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Enzyme-altered liver foci
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Hepatocellular neoplasms
Cardiovascular Effects
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Systemic vascular changes in mice following acute exposure
Neurological Effects
Carcinogenicity
Crotonaldehyde has shown carcinogenic potential:
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Causes liver tumors in laboratory rats
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Identified by the German MAK Commission as a chemical suspected of having carcinogenic potential
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Increased incidence of hepatocellular neoplasms in rats exposed through drinking water
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Enzyme-altered liver foci, considered precursors of neoplasms, showed a statistically significant positive trend with dose
Immunological Effects
Research has demonstrated several immunological impacts:
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Inhibition of chemotaxis and adherence of human polymorphonuclear leukocytes
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Inhibition of superoxide anion production in human polymorphonuclear cells
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Necrosis of the thymus and splenic atrophy in mice following intraperitoneal treatment
Biochemical Effects
Crotonaldehyde inhibits various enzymatic activities:
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Decreased cytochrome P450 levels (to 67% of control levels)
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Reduced ethylmorphine N-demethylase activity (to 23% of control levels)
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Inhibition of aldehyde dehydrogenase
Metabolism and Biomarkers
The primary metabolite of crotonaldehyde is 3-hydroxy-1-methylpropylmercapturic acid (HPMMA), which can be quantified in urine using ultrahigh performance tandem mass spectrometry (UPLC-MS/MS). For accurate exposure assessment, HPMMA values are typically normalized to urinary creatinine levels .
Recent Research Developments
Current research on crotonaldehyde focuses on several areas:
Production Optimization
Development of Zr-β zeolite catalysts for improved production processes that eliminate saline waste and equipment corrosion issues. This includes heat exchange network optimization that has reduced the required heat load to 2.25 Gcal per ton of crotonaldehyde product .
Toxicological Research
Ongoing studies investigate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume